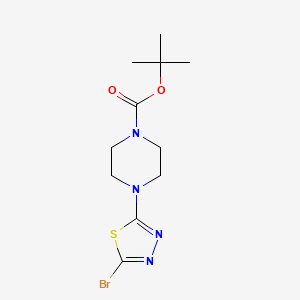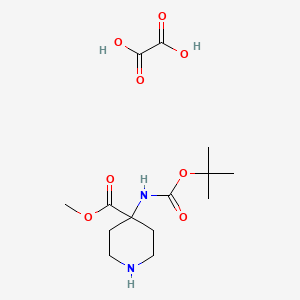
3,5-Difluoro-2-methoxycinnamic acid
Descripción general
Descripción
3,5-Difluoro-2-methoxycinnamic acid (DFMCA) is an organic compound that has been widely used in the pharmaceutical and chemical industries. It is a versatile compound that can be used in a variety of applications and has been the subject of extensive research in recent years.
Aplicaciones Científicas De Investigación
Overview of Hydroxycinnamic Acids
Hydroxycinnamic acids, including 3,5-Difluoro-2-methoxycinnamic acid, are part of a larger family of phenolic compounds that are widely distributed in the plant kingdom. They are known for their significant biological properties, such as antioxidant, anti-inflammatory, and antimicrobial activities, which make them of interest in various scientific research applications.
Biological Activities and Potential Applications
Antioxidant Properties
Hydroxycinnamic acids, due to their structural characteristics, exhibit strong antioxidant properties. These compounds can scavenge free radicals, thereby preventing oxidative stress and related diseases. This makes them candidates for research in the prevention and treatment of conditions associated with oxidative stress, such as cardiovascular diseases and certain types of cancer (Razzaghi-Asl et al., 2013).
Anti-inflammatory Activity
The anti-inflammatory properties of hydroxycinnamic acids are also notable. They can modulate inflammatory pathways, which suggests potential applications in the treatment of inflammatory disorders. Research is ongoing to understand the mechanisms through which these compounds exert their anti-inflammatory effects and to explore their potential in pharmaceutical applications.
Antimicrobial Activity
These compounds have been shown to possess antimicrobial activities against a broad spectrum of pathogens, including bacteria, viruses, and fungi. This opens up avenues for their use in the development of new antimicrobial agents, which are much needed in the face of rising antibiotic resistance.
Cosmeceutical Applications
Due to their antioxidant and anti-inflammatory properties, hydroxycinnamic acids are of interest in the field of cosmeceuticals. They can be used in formulations aimed at skin protection, anti-aging, and treatment of various skin conditions. The research is focused on enhancing the stability and skin permeability of these compounds for effective topical application (Taofiq et al., 2017).
Environmental Applications
The degradation pathways and environmental fate of fluorinated compounds, including derivatives of hydroxycinnamic acids, are under investigation. Understanding the microbial degradation of these compounds can inform environmental remediation strategies and the assessment of their environmental impact (Liu & Avendaño, 2013).
Propiedades
IUPAC Name |
(E)-3-(3,5-difluoro-2-methoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-15-10-6(2-3-9(13)14)4-7(11)5-8(10)12/h2-5H,1H3,(H,13,14)/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJSDPZIJRCKT-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1F)F)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1F)F)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-2-methoxycinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



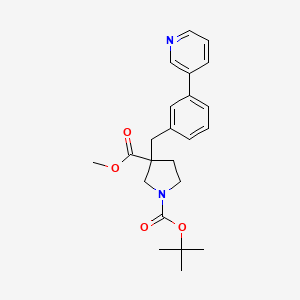
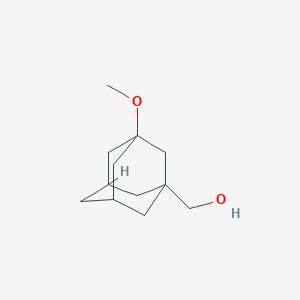
![methyl 3-cyano-1-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1444649.png)
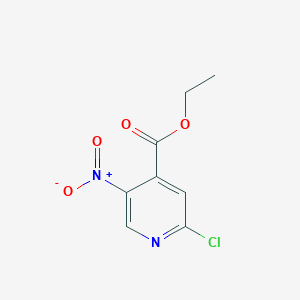


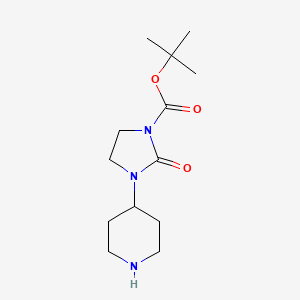
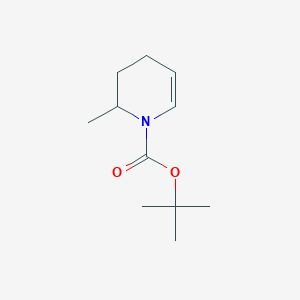
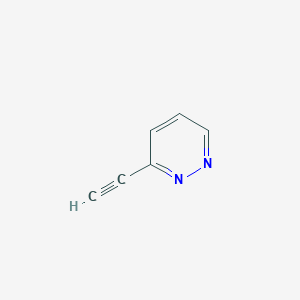

![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)
